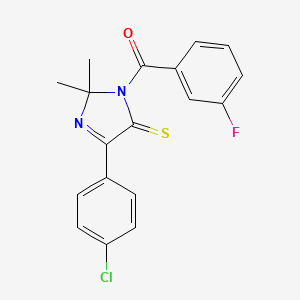
5-(4-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione is a useful research compound. Its molecular formula is C18H14ClFN2OS and its molecular weight is 360.83. The purity is usually 95%.
BenchChem offers high-quality 5-(4-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescence Sensing
One application area is the development of lanthanide(III)-organic frameworks for luminescence sensing. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, making them potential fluorescence sensors for chemicals like benzaldehyde and its derivatives. This application is derived from research on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks (B. Shi et al., 2015).
Structural Characterization
Another significant application is in the structural characterization of compounds. Studies on isostructural thiazoles and thiadiazoles have provided insights into molecular conformations and crystal packing, aiding in the understanding of molecular interactions and stability (B. Kariuki et al., 2021). These findings can contribute to the rational design of new compounds with desired physical and chemical properties.
Supramolecular Chemistry
Research on imidazo-thiadiazole derivatives demonstrates their potential in supramolecular chemistry, particularly in forming two-dimensional hydrogen-bonded networks. Such structures are of interest for developing new materials with specific functionalities, including molecular recognition and self-assembly processes (A. Banu et al., 2014).
Antioxidant Properties
Compounds related to the chemical structure have been investigated for their antioxidant properties. For example, triazolyl-benzimidazole compounds showing antioxidant activity underline the potential of heterocyclic compounds in medicinal chemistry, including drug design and development (A. Karayel et al., 2015).
N-Heterocyclic Carbene Precursors
Research has also explored compounds as potential N-heterocyclic carbene (NHC) precursors. These studies offer insights into the stability and reactivity of NHCs, which are valuable ligands in catalysis and organometallic chemistry. The understanding of electron delocalization effects on the stability of these compounds is crucial for developing new catalysts (M. Hobbs et al., 2010).
properties
IUPAC Name |
[4-(4-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS/c1-18(2)21-15(11-6-8-13(19)9-7-11)17(24)22(18)16(23)12-4-3-5-14(20)10-12/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNQOZKKNFXKHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

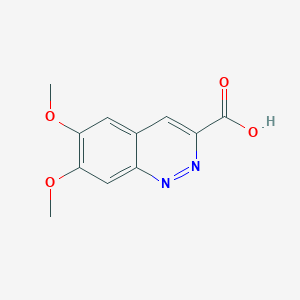
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2367995.png)

![Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate](/img/structure/B2367998.png)

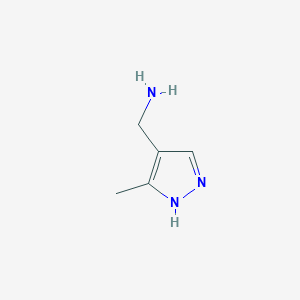
![1,1'-(4-methoxy-[1,1'-biphenyl]-2,4'-disulfonyl)bis(1H-benzo[d]imidazole)](/img/structure/B2368003.png)
![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-fluoroaniline](/img/structure/B2368004.png)
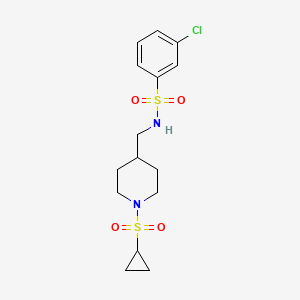
![2-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2368007.png)
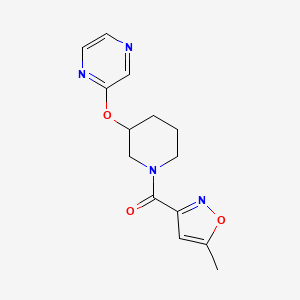
![2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2368009.png)
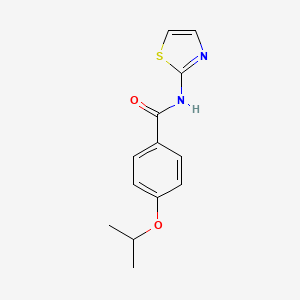
![ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2368013.png)